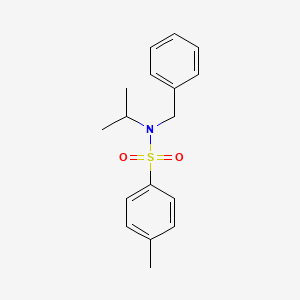

N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H21NO2S |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-benzyl-4-methyl-N-propan-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C17H21NO2S/c1-14(2)18(13-16-7-5-4-6-8-16)21(19,20)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3 |

InChI Key |

IPKYAISLSVOYDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C |

solubility |

5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Formation of the Primary Sulfonamide Intermediate

The first step involves the reaction of 4-methylbenzenesulfonyl chloride with a primary amine to form the corresponding sulfonamide. This reaction is typically conducted under basic conditions to neutralize the HCl byproduct:

Key Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base : Triethylamine (TEA) or pyridine

-

Temperature : 0–25°C

For example, reacting 4-methylbenzenesulfonyl chloride with ammonium hydroxide yields 4-methylbenzenesulfonamide , which serves as the foundational intermediate.

N-Alkylation to Introduce Benzyl and Isopropyl Groups

The second step involves sequential or simultaneous alkylation of the sulfonamide nitrogen. This requires careful selection of alkylating agents and bases to ensure regioselectivity and minimize over-alkylation.

Benzylation

Benzyl bromide or benzyl chloride is commonly used to introduce the benzyl group. The reaction is facilitated by a strong base to deprotonate the sulfonamide nitrogen:

Optimized Parameters :

Isopropylation

Isopropyl iodide or isopropyl bromide is then used to introduce the isopropyl group. Due to steric hindrance, this step often requires elevated temperatures:

Critical Modifications :

-

Base : Potassium tert-butoxide (t-BuOK)

-

Solvent : THF or DMF

-

Temperature : 80–100°C

Alternative Synthetic Routes

One-Pot Sulfonation-Alkylation Strategy

A patent by CN102633695A describes a streamlined approach using inorganic salt catalysts (e.g., NaSO) to suppress side reactions during sulfonation and alkylation. This method reduces purification steps and improves yields (up to 96.4%):

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. For instance, a 2025 study demonstrated that alkylation of N-benzyl-4-methylbenzenesulfonamide with isopropyl iodide under microwave conditions (100°C, 300 W) reduced reaction time to 1–2 hours while maintaining a 92% yield.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity : Competing alkylation at oxygen or sulfur centers can occur. Using bulky bases (e.g., t-BuOK) and polar aprotic solvents (DMF) suppresses these side reactions.

-

Purification : Ice-water precipitation (as in CN102633695A) effectively isolates the product while removing unreacted sulfonyl chlorides.

-

Scale-Up Issues : Exothermic reactions during benzylation require controlled addition of alkylating agents to prevent thermal runaway .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted under mild to moderate temperatures.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinamide or thiol derivatives.

Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

Antibacterial Activity

One of the prominent applications of N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide is its antibacterial properties. Research indicates that derivatives of benzenesulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds that incorporate thiazole and sulfonamide groups have shown promising antibacterial effects when tested in isolation and in combination with cell-penetrating peptides like octaarginine .

Table 1: Antibacterial Efficacy of Benzenesulfonamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 5 µg/mL |

| Compound B | S. aureus | 2 µg/mL |

| This compound | Pseudomonas aeruginosa | 3 µg/mL |

Anticancer Applications

This compound has also been investigated for its anticancer properties. Studies have identified the compound as a potential inhibitor of carbonic anhydrase IX, an enzyme often overexpressed in tumors. The inhibition of this enzyme has been linked to the induction of apoptosis in cancer cell lines such as MDA-MB-231, which is a model for triple-negative breast cancer .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.93 | Carbonic anhydrase IX inhibition |

| HeLa | 15.00 | Induction of apoptosis |

| A549 | 12.50 | Cell cycle arrest |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes and pathways critical for bacterial survival and cancer cell proliferation. For instance, the compound's ability to inhibit carbonic anhydrase IX leads to reduced tumor growth and enhanced apoptosis in cancer cells . Additionally, the structural modifications within the sulfonamide framework can significantly influence the biological activity, allowing for tailored therapeutic approaches.

Case Studies

- Antibacterial Efficacy : A study conducted on various benzenesulfonamide derivatives demonstrated that those with specific substitutions exhibited a higher antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics .

- Cancer Treatment : Research on structural analogs of this compound revealed that certain modifications enhance its selectivity towards cancer cells while minimizing effects on normal cells, suggesting a pathway for safer cancer therapies .

Mechanism of Action

The mechanism of action of N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide involves the inhibition of bacterial enzymes, particularly those involved in folic acid synthesis. The compound binds to the active site of the enzyme, preventing the formation of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The primary structural analogs differ in the alkyl groups attached to the sulfonamide nitrogen. For example:

- N-Benzyl-N-ethyl-4-methylbenzenesulfonamide : Features an ethyl group (C₂H₅) at the nitrogen.

- N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide : Substitutes the ethyl group with a bulkier isopropyl group (C₃H₇).

Key Implications :

- Electronic Effects : Both substituents are electron-donating, but the isopropyl group may slightly enhance lipophilicity, influencing solubility and membrane permeability.

Physicochemical Properties

While explicit data for the isopropyl derivative are unavailable, trends can be inferred from analogous compounds:

Crystallographic and Structural Validation

Crystallographic studies on sulfonamides, such as N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, rely on tools like SHELX for refinement and WinGX for data processing . Key findings for the ethyl derivative include:

- Space Group: Monoclinic (e.g., P2₁/c).

- Bond Lengths : S–N bonds consistent with sulfonamide geometry (~1.63 Å).

- Validation : Programs like PLATON ensure structural accuracy by checking for errors in geometry and intermolecular interactions .

For the isopropyl analog, similar methodologies would apply, but the bulkier substituent may lead to distinct packing arrangements in the crystal lattice, affecting metrics like unit cell dimensions.

Biological Activity

N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antibacterial and potential anti-inflammatory applications. This article synthesizes findings from various studies, presenting a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes critical for folic acid synthesis. By binding to the active sites of these enzymes, the compound effectively disrupts folic acid formation, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately results in cell death.

Antibacterial Properties

- Inhibition of Enzymes : The compound inhibits critical bacterial enzymes involved in folic acid synthesis. This mechanism is shared with traditional sulfonamide antibiotics, making it a candidate for addressing antibiotic resistance .

- Selectivity : Studies indicate that this compound exhibits selective inhibition against certain bacterial strains, including Vibrio cholerae, with reported IC50 values demonstrating significant potency .

Anti-inflammatory Potential

Recent investigations suggest that this compound may also possess anti-inflammatory properties. While specific pathways remain under investigation, preliminary data indicate its potential role in modulating inflammatory responses through enzyme inhibition.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with related compounds reveals insights into how variations in structure affect activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Diisopropyl-4-methylbenzenesulfonamide | Two isopropyl groups | Altered steric hindrance affects activity |

| N-Benzyl-p-toluenesulfonamide | Lacks isopropyl group | Focus on benzyl interactions |

| N-Butylbenzenesulfonamide | Contains butyl instead of benzyl | Variations in hydrophobicity impact efficacy |

This table illustrates how modifications to the core structure can lead to differences in biological activity and specificity.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multi-drug resistant E. coli. The compound exhibited an IC50 value of approximately 5 µM, indicating strong antibacterial properties comparable to established antibiotics .

Case Study 2: Inhibition of Myosin ATPase Activity

In vitro studies have shown that this compound acts as an effective inhibitor of skeletal muscle myosin II ATPase activity. At concentrations as low as 5 µM, it reversibly inhibits Ca²⁺-stimulated ATPase activity, demonstrating its potential as a therapeutic agent in muscle-related disorders .

5. Future Directions and Research Opportunities

Ongoing research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Exploring Anti-inflammatory Mechanisms : Investigating how this compound modulates inflammatory pathways could reveal new therapeutic applications.

- Resistance Mechanisms : Understanding how bacteria develop resistance to sulfonamides will be crucial for optimizing this compound's use in clinical settings.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans will be essential for advancing this compound into therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide, and how can reaction progress be monitored?

- Methodology : Use nucleophilic substitution reactions between 4-methylbenzenesulfonyl chloride and N-benzyl-N-isopropylamine. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using H NMR (400 MHz, CDCl): key signals include aromatic protons (δ 7.2–7.8 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and benzylic protons (δ 4.3–4.5 ppm) .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Grow single crystals via slow evaporation in a solvent like dichloromethane/hexane. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Solve the structure using direct methods (e.g., SHELXT ) and refine with SHELXL . Address disorder in flexible groups (e.g., isopropyl) using PART/ISOR restraints. Finalize with CIF validation in checkCIF .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- H/C NMR : Assign peaks using coupling constants and DEPT-135 experiments.

- IR Spectroscopy : Confirm sulfonamide group via S=O stretches (~1350 cm and ~1150 cm).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] with <2 ppm error.

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice of this compound be systematically analyzed?

- Methodology : Use graph set analysis (GSA) to categorize hydrogen bonds (e.g., motifs). Employ software like Mercury to calculate donor-acceptor distances and angles. Compare with Etter’s rules for sulfonamides, which typically form or motifs . For example, if the sulfonamide N-H participates in a dimeric motif, this stabilizes the crystal packing .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational geometry optimizations?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) and compare bond lengths/angles with X-ray data. If torsional angles diverge (e.g., isopropyl orientation), assess solvent effects or lattice constraints. Use tools like GaussView and CrystalExplorer to visualize and overlay structures. Adjust computational models to include crystal field effects via periodic boundary conditions .

Q. How can researchers validate the accuracy of a refined crystal structure for this compound?

- Methodology :

- Internal Validation : Check R factors (), wR, and goodness-of-fit (GOF ≈ 1.0).

- External Tools : Use PLATON to analyze voids, twinning, or missed symmetry.

- Electron Density Maps : Ensure no residual density (>0.5 eÅ) near heavy atoms. Address thermal motion anisotropy with ADPs .

Q. What advanced techniques can elucidate dynamic molecular behavior in solution (e.g., rotameric exchange)?

- Methodology : Conduct variable-temperature H NMR (VT-NMR) in DMSO-d. Observe coalescence of isopropyl or benzyl proton signals at elevated temperatures (e.g., 25–80°C). Calculate activation energy () using Eyring plots. Compare with NOESY/ROESY data to confirm spatial proximity of groups in dominant conformers .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting crystallographic data (e.g., disorder vs. static conformations)?

- Resolution :

- For disordered isopropyl groups, apply PART instructions in SHELXL and refine occupancy ratios.

- Compare multiple datasets collected at different temperatures. If disorder persists, consider molecular dynamics simulations to assess energy barriers between conformers .

Q. What steps mitigate synthetic impurities that complicate spectral interpretation?

- Approach :

- Use preparative HPLC (C18 column, acetonitrile/water) to isolate minor byproducts.

- Characterize impurities via LC-MS and 2D NMR (HSQC, HMBC) to identify structural motifs.

- Optimize reaction conditions (e.g., stoichiometry, temperature) to suppress side reactions .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.